molecular formula C22H14F3N5OS2 B2491025 2-{[5-cyano-4-(trifluoromethyl)-[2,3'-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide CAS No. 625377-03-9

2-{[5-cyano-4-(trifluoromethyl)-[2,3'-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide

Cat. No.: B2491025
CAS No.: 625377-03-9
M. Wt: 485.5
InChI Key: XUTKNUJDTPATLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfanyl-linked heterocyclic molecule featuring a 2,3'-bipyridine core substituted with a cyano group and trifluoromethyl group at the 5- and 4-positions, respectively. The sulfanyl bridge connects this bipyridine moiety to an acetamide group, which is further substituted with a 3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl group. Its structural complexity may contribute to unique binding interactions and metabolic stability .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N5OS2/c23-22(24,25)16-7-17(12-3-2-6-28-10-12)29-20(15(16)9-27)32-11-19(31)30-21-14(8-26)13-4-1-5-18(13)33-21/h2-3,6-7,10H,1,4-5,11H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTKNUJDTPATLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyano-4-(trifluoromethyl)-[2,3’-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide typically involves multiple steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives. This step often requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under inert conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a suitable catalyst.

    Formation of the Cyclopenta[b]thiophene Moiety: This moiety can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable dienophile.

    Final Coupling and Functionalization: The final step involves coupling the bipyridine and cyclopenta[b]thiophene moieties, followed by functionalization to introduce the cyano and acetamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano groups, converting them to primary amines.

    Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a ligand for metal complexes can be explored. These metal complexes may exhibit interesting biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, can be investigated for therapeutic purposes.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials. Its electronic properties make it suitable for applications in electronic devices.

Mechanism of Action

The mechanism of action of 2-{[5-cyano-4-(trifluoromethyl)-[2,3’-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide depends on its specific application. For instance, as a ligand in metal complexes, it can coordinate to metal ions through its nitrogen and sulfur atoms, forming stable complexes that can interact with biological targets. These interactions may involve inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of sulfanylpyridine and thiophene derivatives. Key structural analogues include:

Compound Name / CAS Core Structure Key Substituents Notable Features
Target Compound 2,3'-Bipyridine + cyclopenta[b]thiophene - 5-CN, 4-CF₃ (bipyridine)
- 3-CN (cyclopenta[b]thiophene)
High polarity due to dual CN groups; CF₃ enhances lipophilicity and stability.
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide (352329-31-8) Pyridine + thiophene - 3-CN, 6-thienyl (pyridine)
- 2-cyanophenyl (acetamide)
Thienyl group introduces π-π stacking potential; lacks cyclopenta ring’s steric bulk.
2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (618077-46-6) Pyridine + phenyl - 4-F-phenyl (pyridine)
- 4-OCH₃-phenyl (acetamide)
Fluorophenyl increases electronegativity; methoxy group may reduce metabolic oxidation.
Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate Pyridine + styryl - Ethoxycarbonyl, styryl (pyridine)
- Ethyl ester (acetate)
Styryl group enhances conjugation; ester moiety may improve solubility.

Functional Group Analysis

  • Trifluoromethyl (CF₃): Present in the target compound and analogues (e.g., CAS 618077-46-6), CF₃ is a strong electron-withdrawing group that enhances metabolic stability and membrane permeability .
  • Thiophene vs. Cyclopenta[b]thiophene: The cyclopenta ring in the target compound introduces steric constraints and conformational rigidity, which may reduce off-target interactions compared to simpler thiophene derivatives (e.g., CAS 352329-31-8) .

Research Implications

The target compound’s hybrid bipyridine-cyclopenta[b]thiophene architecture offers a balance of rigidity and electronic modulation, distinguishing it from simpler analogues. Future studies should explore its pharmacokinetic profile and compare its efficacy against fluorophenyl- or methoxyphenyl-containing derivatives in biological assays.

Biological Activity

The compound 2-{[5-cyano-4-(trifluoromethyl)-[2,3'-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest promising biological activities, particularly in anticancer applications. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables.

Structural Overview

This compound features multiple functional groups that enhance its biological properties:

  • Bipyridine and Cyclopentathiophene Frameworks : These heterocycles are known for their electron-rich nature, which can facilitate interactions with various biological targets.
  • Cyano and Trifluoromethyl Groups : These groups are recognized for improving lipophilicity and enhancing binding affinity to target proteins.

The molecular formula of the compound is C₁₈H₁₄F₃N₃S, with a molecular weight of approximately 392.37 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates : Synthesis begins with the formation of the bipyridine core using methods such as Suzuki-Miyaura coupling.
  • Introduction of Functional Groups : Trifluoromethyl and cyano groups are introduced through nucleophilic substitution reactions.
  • Formation of the Final Compound : The sulfanyl and acetamide linkages are created to yield the final product.

Anticancer Properties

Research indicates that compounds with structural similarities to this molecule exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Studies : Similar sulfanylacetamide derivatives have shown IC₅₀ values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, indicating strong potential for anticancer activity .

The mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Protein Interaction : Molecular dynamics simulations suggest that it interacts primarily through hydrophobic contacts with target proteins .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Thiazole Derivatives :
    • Thiazole-containing compounds demonstrated significant anticancer activity, suggesting that similar structural features in our compound may confer comparable effects .
  • Antimicrobial Activity :
    • Related compounds have been tested for their antimicrobial properties, showing effectiveness against Gram-positive and Gram-negative bacteria .

Data Table: Comparative Biological Activity

Compound NameStructural FeaturesBiological ActivityIC₅₀ Value (µg/mL)
Compound ASulfanyl groupAnticancer1.61
Compound BThiazole ringAntimicrobial31.25
Compound CBipyridine structureAnticancer1.98

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.